molecular formula C9H10F3N B13498731 3-(1,1,1-Trifluoropropan-2-yl)aniline

3-(1,1,1-Trifluoropropan-2-yl)aniline

Cat. No.: B13498731
M. Wt: 189.18 g/mol
InChI Key: GELAXKCHNJCAAL-UHFFFAOYSA-N
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Description

3-(1,1,1-Trifluoropropan-2-yl)aniline is a chemical compound with the molecular formula C9H10F3N It is an aniline derivative where the aniline ring is substituted with a trifluoropropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-Trifluoropropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1-trifluoropropan-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1,1,1-trifluoropropan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1-Trifluoropropan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,1,1-Trifluoropropan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,1-Trifluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,1,1-Trifluoropropan-2-yl)aniline is unique due to its aniline structure combined with a trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other trifluoropropyl derivatives .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

3-(1,1,1-trifluoropropan-2-yl)aniline

InChI

InChI=1S/C9H10F3N/c1-6(9(10,11)12)7-3-2-4-8(13)5-7/h2-6H,13H2,1H3

InChI Key

GELAXKCHNJCAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(F)(F)F

Origin of Product

United States

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